molecular formula C9H11BrO2 B13084505 (4-Bromo-3-methyl-1,2-phenylene)dimethanol

(4-Bromo-3-methyl-1,2-phenylene)dimethanol

Katalognummer: B13084505
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: QYXHZAVGPSDBKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-3-methyl-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenylene with two hydroxymethyl groups and a bromine atom attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methyl-1,2-phenylene)dimethanol typically involves the bromination of 3-methyl-1,2-phenylene followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 3-methyl-1,2-phenylene with bromine in the presence of a catalyst to form 4-bromo-3-methyl-1,2-phenylene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-3-methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-Bromo-3-methyl-1,2-phenylene)dimethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Bromo-3-methyl-1,2-phenylene)dimethanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Bromo-1,2-phenylene)dimethanol: Similar structure but lacks the methyl group at the 3-position.

    (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Contains a sulfane group instead of hydroxymethyl groups.

    2-Hydroxy-5-methyl-1,3-phenylenedimethanol: Similar structure but with hydroxyl groups instead of bromine.

Uniqueness

(4-Bromo-3-methyl-1,2-phenylene)dimethanol is unique due to the presence of both bromine and hydroxymethyl groups on the aromatic ring.

Eigenschaften

Molekularformel

C9H11BrO2

Molekulargewicht

231.09 g/mol

IUPAC-Name

[4-bromo-2-(hydroxymethyl)-3-methylphenyl]methanol

InChI

InChI=1S/C9H11BrO2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3,11-12H,4-5H2,1H3

InChI-Schlüssel

QYXHZAVGPSDBKM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1CO)CO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.